molecular formula C12H18N4 B2623978 3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine CAS No. 2097918-83-5

3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine

Cat. No.: B2623978
CAS No.: 2097918-83-5
M. Wt: 218.304
InChI Key: XJMINUOKXSCKRV-UHFFFAOYSA-N
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Description

3-Methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine is a novel chemical compound designed for pharmaceutical and life sciences research. This molecule features a fused pyrrolo[2,1-c][1,2,4]triazole scaffold, a structure of high interest in medicinal chemistry due to its presence in compounds with diverse biological activities. Heterocyclic compounds containing triazole motifs are known to exhibit a wide range of pharmacological properties, including antitumoral, antiviral, antibacterial, and anti-inflammatory activities . The specific structure of this compound, combining a piperidine ring with the pyrrolotriazole system, suggests potential for investigation as a core scaffold in drug discovery programs, particularly in the development of kinase inhibitors or other targeted therapies . Researchers can utilize this high-purity compound as a key intermediate for further chemical functionalization or as a building block in multi-component reactions to generate more complex molecular architectures . Its mechanism of action would be highly dependent on the specific target and structural modifications, but similar scaffolds have been reported to function through mechanisms such as enzyme inhibition . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-methylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-10-4-2-6-15(8-10)9-12-14-13-11-5-3-7-16(11)12/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMINUOKXSCKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)CC2=NN=C3N2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted piperidine or pyrrolo[2,1-c][1,2,4]triazole derivatives .

Scientific Research Applications

3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Piperidine vs. Pyrazole Derivatives

  • 5-Methyl-1-({5H,6H,7H-Pyrrolo[2,1-c][1,2,4]Triazol-3-yl}Methyl)-1H-Pyrazol-3-Amine (C₁₀H₁₄N₆): Replaces piperidine with a pyrazole ring (five-membered, two adjacent nitrogen atoms), reducing basicity but increasing aromaticity. This may favor interactions with hydrophobic enzyme pockets .

Substituted Amine Derivatives

  • 2-{5H,6H,7H-Pyrrolo[2,1-c][1,2,4]Triazol-3-yl}Ethan-1-Amine Dihydrochloride (C₇H₁₄Cl₂N₄): Features an ethylamine chain instead of methylidene-piperidine. The hydrochloride salt improves aqueous solubility, critical for in vivo bioavailability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility/Stability Notes
Target Compound Likely C₁₂H₁₅N₅ ~217.3 (estimated) Methylidene, Piperidine Predicted moderate solubility in DMSO
5-Methyl-1-(Pyrrolotriazolylmethyl)Pyrazole C₁₀H₁₄N₆ 218.26 Pyrazole, Amine Stable in ethanol; hygroscopic
Pyrrolotriazolylethylamine Dihydrochloride C₇H₁₄Cl₂N₄ 225.12 Ethylamine, Hydrochloride High water solubility; stable at −20°C
Methyl Pyrrolotriazole-5-Carboxylate C₇H₉N₃O₂ 167.17 Ester, Pyrrolotriazole Lipophilic; decomposes above 200°C

Biological Activity

3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine is a complex organic compound that combines a piperidine ring with a pyrrolo[2,1-c][1,2,4]triazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name is 3-[(3-methylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole. Its chemical structure allows it to interact with various biological targets.

Property Details
Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
CAS Number 2097918-83-5

The biological activity of 3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structure facilitates binding to these targets, which can modulate their activity and lead to various biological effects.

Anticancer Activity

Research indicates that compounds similar to 3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine exhibit significant anticancer properties. For instance:

  • Compounds with pyrrolo and piperidine structures have shown cytotoxic effects against various cancer cell lines including HeLa and Jurkat cells.
  • The mechanism often involves the inhibition of specific protein kinases related to cancer progression.

Anticonvulsant Activity

Some derivatives of this compound have been investigated for their anticonvulsant properties. Studies have demonstrated that certain analogs can effectively reduce seizure activity in animal models.

Case Studies

Several studies have been conducted to evaluate the biological effects of compounds related to 3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine:

  • Study on Anticancer Properties : A study reported that a related triazole compound exhibited IC50 values in the submicromolar range against human cervix carcinoma cells (HeLa) and murine leukemia cells (L1210) .
  • Anticonvulsant Activity Evaluation : Another research effort focused on a series of piperidine derivatives which demonstrated significant anticonvulsant effects in PTZ-induced seizure models .

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